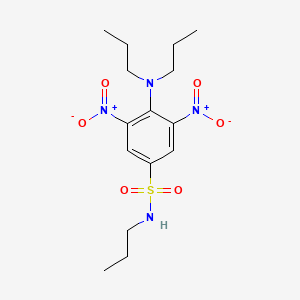
Benzenesulfonamide, 4-(dipropylamino)-3,5-dinitro-N-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 4-(dipropylamino)-3,5-dinitro-N-propyl- is a complex organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenesulfonamide, 4-(dipropylamino)-3,5-dinitro-N-propyl- typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. This can be achieved through the sulfonation of benzene followed by the introduction of the sulfonamide group. The subsequent steps involve the nitration of the benzene ring to introduce the nitro groups at the 3 and 5 positions, and the alkylation to attach the dipropylamino and N-propyl groups.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The nitro groups in the compound can undergo reduction reactions to form amino groups.
Reduction: The compound can be reduced to form various intermediates, which can be further functionalized.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield diamino derivatives, while substitution reactions can introduce various functional groups onto the sulfonamide moiety.
Scientific Research Applications
Benzenesulfonamide, 4-(dipropylamino)-3,5-dinitro-N-propyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It can be used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-(dipropylamino)-3,5-dinitro-N-propyl- involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing its normal function and leading to various biological effects . The compound’s nitro groups can also participate in redox reactions, contributing to its overall activity.
Comparison with Similar Compounds
Benzenesulfonamide: The parent compound without additional functional groups.
4-Aminobenzenesulfonamide: A simpler derivative with an amino group.
N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide: A derivative with a thiadiazole ring.
Uniqueness: Benzenesulfonamide, 4-(dipropylamino)-3,5-dinitro-N-propyl- is unique due to the presence of both dipropylamino and dinitro groups, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
483279-45-4 |
|---|---|
Molecular Formula |
C15H24N4O6S |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
4-(dipropylamino)-3,5-dinitro-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C15H24N4O6S/c1-4-7-16-26(24,25)12-10-13(18(20)21)15(14(11-12)19(22)23)17(8-5-2)9-6-3/h10-11,16H,4-9H2,1-3H3 |
InChI Key |
BFKKCQUHRYESAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])N(CCC)CCC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


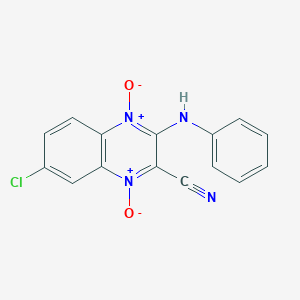
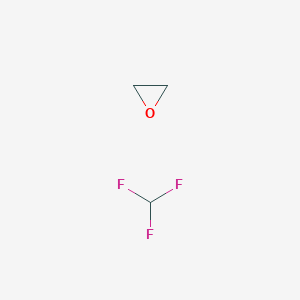
![1,5-Dinitro-3-azabicyclo[3.3.1]nonane](/img/structure/B14239188.png)
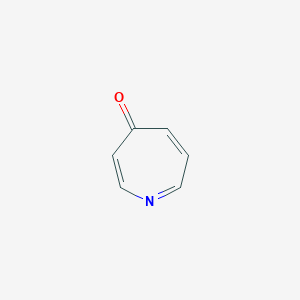

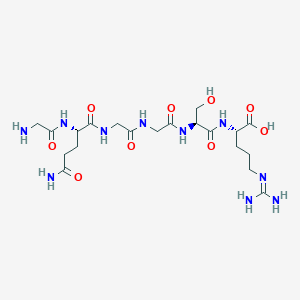
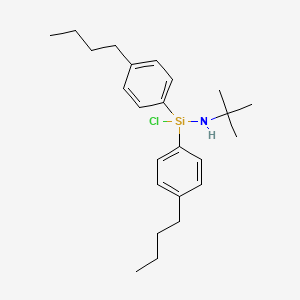


![5,7-Dihydroxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14239221.png)


![N-(4-{2-Ethyl-4-[3-(propan-2-yl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14239265.png)

